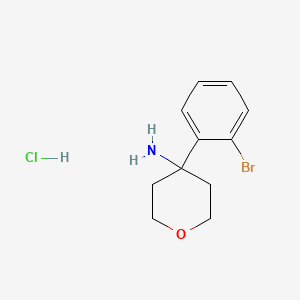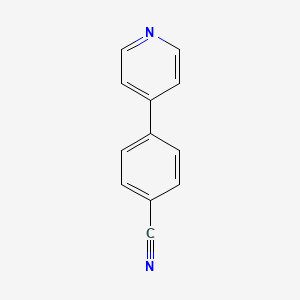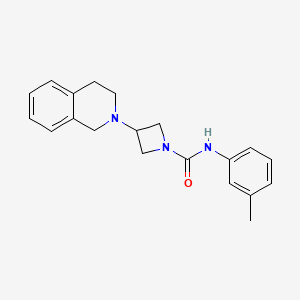![molecular formula C23H17ClN4O4S B2709153 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 1251579-97-1](/img/no-structure.png)
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
Sulfonamide derivatives have been synthesized and evaluated for their potential as cyclin-dependent kinase inhibitors, which play a critical role in cell cycle regulation. Such inhibitors can be instrumental in cancer research, offering a pathway to develop new therapeutic agents targeting various cancers (Malmström et al., 2012).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial activities. These compounds have been synthesized with the aim to serve as potent antibacterial agents, addressing the need for new treatments against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
DHFR Inhibitors
Sulfonamide groups incorporated into thiazoles and thiadiazoles have been evaluated for their inhibitory activity against dihydrofolate reductase (DHFR). Such compounds are crucial for developing antimicrobial and anticancer agents, given DHFR's role in cellular proliferation (Riyadh et al., 2018).
Drug Metabolism Studies
Biocatalysis has been applied to the study of drug metabolism, specifically for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This research helps in understanding the metabolic pathways of potential drugs, aiding in the development of safer and more effective therapeutic agents (Zmijewski et al., 2006).
Antimicrobial and Antitumor Activities
Organosulfur compounds with sulfonamide moieties have been synthesized and shown to possess significant antimicrobial and antitumor activities. Such studies contribute to the discovery of new drugs with potential applications in treating infections and cancer (Hassan et al., 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide, which is synthesized from 4-ethyl-2-aminothiazole and 2-chloro-5-nitrothiophene-3-sulfonamide. The second intermediate is N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide, which is synthesized from 2-chloroethylamine hydrochloride and 2-chloro-5-nitrothiophene-3-sulfonamide. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-ethyl-2-aminothiazole", "2-chloro-5-nitrothiophene-3-sulfonamide", "2-chloroethylamine hydrochloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide:", "Step 1: 4-ethyl-2-aminothiazole is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide.", "Synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide:", "Step 1: 2-chloroethylamine hydrochloride is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide.", "Step 2: N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide is then reacted with 2-methylpiperidine in the presence of a base such as sodium hydride and a solvent such as DMF to form N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide.", "Coupling of the two intermediates:", "Step 1: 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide and N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide are coupled using standard peptide coupling reagents such as HATU or EDC in the presence of a base such as DIPEA and a solvent such as DMF to form the final product." ] } | |
CAS No. |
1251579-97-1 |
Molecular Formula |
C23H17ClN4O4S |
Molecular Weight |
480.92 |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-31-15-6-4-5-14(11-15)12-28-22(29)20-18(9-10-33-20)27(23(28)30)13-19-25-21(26-32-19)16-7-2-3-8-17(16)24/h2-11H,12-13H2,1H3 |
InChI Key |
AMULFOCYYLZOKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709070.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)


![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)

![9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2709083.png)

![3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide](/img/structure/B2709088.png)
![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)
![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709093.png)
